N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with the molecular formula C7H9N3O2. It belongs to the class of dihydropyridazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with a suitable diketone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of various substituted dihydropyridazine derivatives .
Scientific Research Applications
N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as acute lung injury and sepsis.
Industry: The compound is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB/MAPK pathway, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism underlies its potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique ethyl group, which imparts distinct chemical and biological properties compared to its analogues. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
N-ethyl-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O2/c1-2-8-7(12)5-3-4-6(11)10-9-5/h3-4H,2H2,1H3,(H,8,12)(H,10,11) |
InChI Key |
MIPYSUSTLZVNGH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NNC(=O)C=C1 |
Origin of Product |
United States |
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